

Hexyl Crotonate: Chemical and Physical Profile

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Compound Focus: Hexyl crotonate

CAS No.: 19089-92-0

Cat. No.: S749177

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The table below summarizes the key identifiers and physical properties of **hexyl crotonate** that are relevant for handling and formulation.

Property	Specification / Value	Source / Comments
CAS Number	19089-92-0 (also listed for (E)-isomer: 1617-25-0)	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1] [2] [3]
Molecular Weight	170.25 g/mol	[1] [2]
Physical Form	Colorless to pale yellow, mobile liquid	[4] [2]
Odor Profile	Fruity; fresh pear, pineapple, with hints of green walnut and caramel	[4] [3]
Boiling Point	213°C - 216°C @ 760 mm Hg	[2] [5] [3]
Flash Point	88°C - 93°C (193°F)	[4] [1] [3]
Density	0.885 g/mL at 25 °C	[1] [3]
Water Solubility	~52.1 mg/L at 25 °C (practically insoluble)	[5]

Stability and pH Sensitivity

The core stability concern for **hexyl crotonate** is its susceptibility to **base-catalyzed hydrolysis**, a common reaction for ester compounds [4]. In high-pH environments, the ester bond is cleaved, reverting the molecule into its precursor acids, namely crotonic acid and hexanol, which degrades its olfactory character and functionality.

The table below presents key stability parameters and quantitative data on its hydrolysis.

Parameter	Details & Quantitative Data
Primary Instability	Susceptible to hydrolysis (saponification) in high-pH products [4].
Hydrolysis Rate Constant (K_b)	Total K_b at 25°C for pH > 8: $7.497 \times 10^{-3} \text{ L mol}^{-1} \text{ sec}^{-1}$ [5].
Predicted Half-Life	At 25°C: ~2.93 years at pH 8; ~29.3 years at pH 7 [5].
Functional Use Impact	Decomposition leads to loss of fruity aroma and potential formulation incompatibility.

Experimental Protocol: Assessing Stability in Formulations

This protocol provides a methodology to experimentally determine the stability of **hexyl crotonate** in your specific high-pH product matrix.

Objective

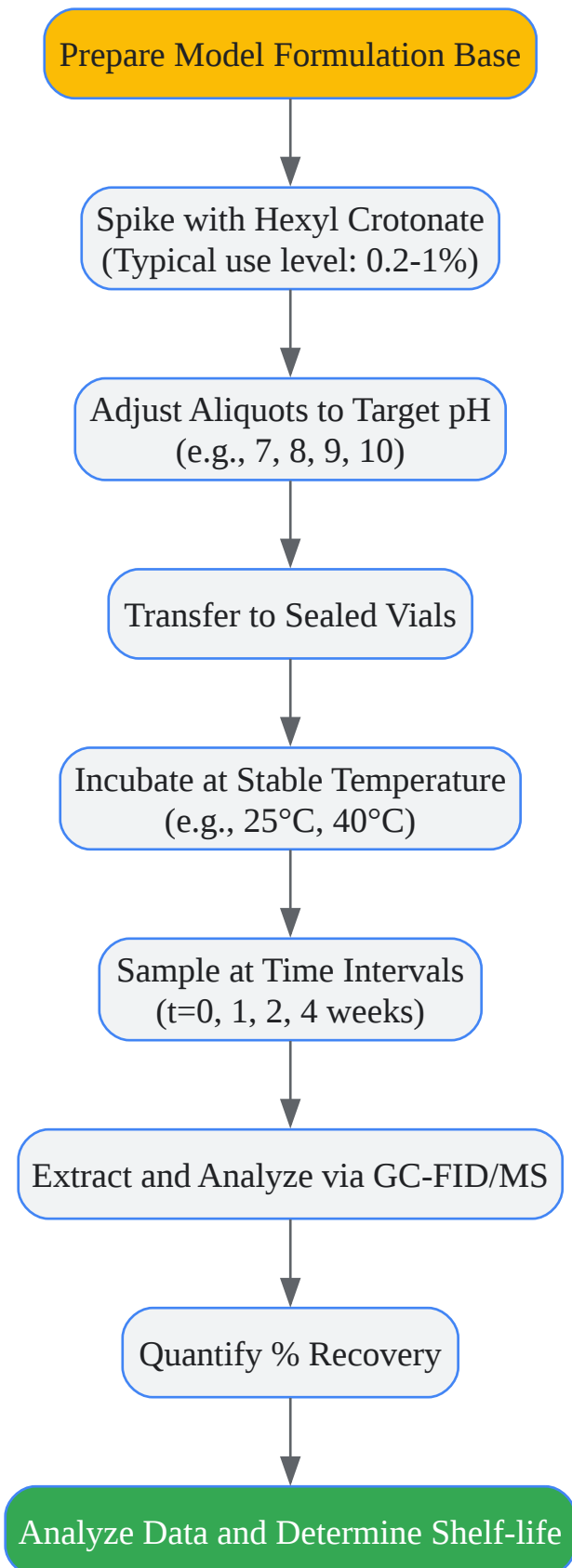
To evaluate the chemical stability of **hexyl crotonate** in a high-pH model formulation over time by measuring its concentration.

Materials and Equipment

- **Test Material: Hexyl crotonate** ($\geq 95\%$ purity)
- **Model Formulation Base:** A placebo of your product without active ingredients, adjusted to target pH levels (e.g., pH 8, 9, 10).
- **Equipment:** pH meter, analytical balance, gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS), controlled temperature incubator or oven.

Experimental Workflow

The following diagram outlines the key stages of the stability assessment protocol.



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Procedure

- **Formulation and Incubation**

- **Preparation:** Prepare a sufficient quantity of the model formulation base.
- **Dosing:** Incorporate **hexyl crotonate** into the base at a representative concentration for your application (e.g., 0.5% w/w). Homogenize thoroughly.
- **pH Adjustment:** Divide the spiked formulation into several aliquots. Precisely adjust each aliquot to a different target pH covering a relevant range (e.g., 7.0, 8.0, 9.0, 10.0).
- **Storage:** Dispense each pH-adjusted formulation into sealed, headspace-minimized vials. Place vials in controlled incubators at specified temperatures (e.g., 25°C for real-time, 40°C for accelerated studies).

- **Sampling and Analysis**

- **Sampling:** Remove samples in triplicate from each storage condition at predetermined time points (e.g., 0, 1, 2, 4 weeks).
- **Extraction:** Accurately weigh each sample and extract **hexyl crotonate** using a suitable organic solvent (e.g., dichloromethane or hexane). An internal standard should be added for precise quantification.
- **Analysis:** Analyze the extracts using GC-FID or GC-MS. Compare peak areas against a freshly prepared calibration curve.
- **Data Calculation:** Calculate the percentage of **hexyl crotonate** recovered at each time point relative to the t=0 sample.

Formulation Strategies for Mitigation

Given its inherent instability, the following strategies are recommended for formulating with **hexyl crotonate**:

- **pH Control:** The most effective strategy is to **maintain the final product pH below 8**. Formulate in the neutral to slightly acidic range where possible to minimize hydrolysis [4] [5].
- **Product Type Selection:** Reserve the use of **hexyl crotonate** for products with a naturally low or neutral pH. It is well-suited for fine perfumes, alcoholic fragrances, and skin care products with pH 5.5-7. **Avoid its use in high-pH systems** like heavy-duty cleaners or hair relaxers [4].
- **Storage:** For raw material storage, keep **hexyl crotonate** in a cool, dark place in a tightly sealed container to minimize exposure to air, heat, and moisture, which can extend its shelf life to 2-3 years [4].

Conclusion

Hexyl crotonate is a valuable aroma chemical with a appealing fruity profile, but its application is limited by its susceptibility to base-catalyzed hydrolysis. Quantitative data confirms its degradation rate increases significantly in alkaline environments. Successful formulation requires careful pH control and product selection. The experimental protocol provided will enable you to generate product-specific stability data to ensure efficacy and shelf-life.

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References

1. CAS No.19089-92-0, FEMA 3354 Suppliers, MSDS download [lookchem.com]
2. (E)- hexyl , 1617-25-0 | Functional use(s) - flavoring agents crotonate [thegoodscentscopy.com]
3. FEMA 3354 CAS#: 19089-92-0 [chemicalbook.com]
4. : The Complete Guide To This Aroma Chemical... Hexyl Crotonate [glooshi.com]
5. EPI System Information for (E)- hexyl 1617-25-0 crotonate [thegoodscentscopy.com]

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